3-[3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-yl]bicyclo[1.1.1]pentane-1-carboxylic acid
Description
3-[3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-yl]bicyclo[1.1.1]pentane-1-carboxylic acid is a complex organic compound characterized by its unique bicyclo[1.1.1]pentane structure.
Properties
IUPAC Name |
3-[3-(1,1-difluoroethyl)-1-bicyclo[1.1.1]pentanyl]bicyclo[1.1.1]pentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2O2/c1-9(14,15)11-5-13(6-11,7-11)12-2-10(3-12,4-12)8(16)17/h2-7H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLZQNLSDUQOET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC(C1)(C2)C34CC(C3)(C4)C(=O)O)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-yl]bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the reaction of 1,1-difluoroethyl derivatives with bicyclo[1.1.1]pentane intermediates. One common method includes the use of radical addition reactions, where the difluoroethyl group is introduced to the bicyclo[1.1.1]pentane core under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and high-pressure conditions to ensure efficient and high-yield production. The use of advanced catalysts and optimized reaction parameters is crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-yl]bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bicyclo[1.1.1]pentane framework.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-[3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-yl]bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of 3-[3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-yl]bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The bicyclo[1.1.1]pentane core provides a rigid framework that can influence the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Another compound with a similar bicyclo[1.1.1]pentane structure but different functional groups.
1,3-Difluoroethylbicyclo[1.1.1]pentane: Shares the difluoroethyl group but lacks the carboxylic acid functionality.
Uniqueness
3-[3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-yl]bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to its combination of the difluoroethyl group and the bicyclo[1.1.1]pentane core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry .
Biological Activity
The compound 3-[3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-yl]bicyclo[1.1.1]pentane-1-carboxylic acid is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.
Structure and Composition
The compound has the following molecular formula:
- Molecular Formula : CHFO
- Molecular Weight : 234.25 g/mol
- CAS Number : 1886967-26-5
The structure comprises two bicyclo[1.1.1]pentane units, which contribute to its rigidity and potential as a bioisostere for more traditional aromatic compounds.
Synthesis
Recent advancements in the synthesis of bicyclo[1.1.1]pentanes have facilitated the production of this compound. A scalable reaction using alkyl iodides and propellane under light has been reported to yield various bicyclo[1.1.1]pentanes efficiently, which can be further functionalized for specific applications in drug discovery .
Bicyclo[1.1.1]pentanes have been explored as bioisosteres of phenyl rings, which are prevalent in many bioactive compounds . This structural similarity allows for the modulation of biological activity while potentially improving pharmacokinetic properties.
Analgesic Activity
A study investigating the analgesic properties of related bicyclic compounds indicated that modifications such as the introduction of difluoroethyl groups could enhance efficacy compared to traditional analgesics like Benzocaine . The antinociceptive effect was evaluated using the tail flick test, demonstrating significant differences in response times between treated and control groups.
Antimicrobial Properties
Preliminary studies suggest that compounds within the bicyclo[1.1.1]pentane family exhibit antimicrobial activity against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes, although detailed mechanisms remain under investigation.
Case Studies
Case Study 1: Analgesic Efficacy
In a controlled study involving CD-1 female mice, the compound was tested for its analgesic properties against a standard analgesic (Benzocaine). The results indicated that while the compound displayed some analgesic activity, it was less potent than Benzocaine but showed a prolonged effect over time .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial efficacy of bicyclo[1.1.1]pentanes against Gram-positive and Gram-negative bacteria revealed promising results, suggesting that these compounds could serve as lead structures for developing new antibiotics .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic strategies for preparing bicyclo[1.1.1]pentane-carboxylic acid derivatives like 3-[3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-yl]bicyclo[1.1.1]pentane-1-carboxylic acid?
Methodological Answer: Synthesis typically involves functionalizing the bicyclo[1.1.1]pentane core via radical or photochemical pathways. For example:
- Radical Addition : [1.1.1]Propellane reacts with magnesium amides and alkyl electrophiles to introduce substituents at the 3-position (e.g., trifluoroethyl groups) .
- Photochemical Cycloaddition : Used to construct the bicyclo[1.1.1]pentane scaffold from propellane precursors under UV light, followed by oxidation or esterification to introduce carboxylic acid groups .
- Fluorination Techniques : Radical fluorination methods enable precise introduction of difluoroethyl groups, critical for tuning lipophilicity and metabolic stability .
Q. How do structural modifications at the 3-position (e.g., difluoroethyl groups) influence the physicochemical properties of bicyclo[1.1.1]pentane-carboxylic acids?
Methodological Answer:
- Acidity Modulation : Substituents like CF₃ or difluoroethyl groups alter electron-withdrawing effects, decreasing pKa values of the carboxylic acid. Computational studies (MP2/6-311++G**) show linear correlations between substituent bond dipoles and acidity .
- Lipophilicity : Fluorinated groups enhance logP values, improving membrane permeability. Comparative HPLC or shake-flask assays quantify these changes .
- Steric Effects : Rigid bicyclic frameworks restrict conformational flexibility, which can be validated via X-ray crystallography or NOESY NMR .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for fluorinated bicyclo[1.1.1]pentane derivatives across different assay systems?
Methodological Answer:
- Assay-Specific Validation : Compare potency in cell-free (e.g., enzyme inhibition) vs. cell-based assays to identify off-target interactions. For example, fluorinated analogs may exhibit differential activity due to membrane permeability vs. target binding .
- Metabolic Stability Studies : Use liver microsomes or hepatocytes to assess whether metabolic degradation (e.g., defluorination) impacts activity discrepancies .
- Structural Dynamics : MD simulations of the compound-receptor complex can clarify how fluorination alters binding kinetics under varying pH or ionic conditions .
Q. What experimental and computational approaches are optimal for analyzing strain energy and conformational rigidity in bicyclo[1.1.1]pentane derivatives?
Methodological Answer:
- Experimental :
- Computational :
Q. How can researchers design analogs of this compound to improve target selectivity in neurological or oncological applications?
Methodological Answer:
- Bioisosteric Replacement : Replace the carboxylic acid with tetrazole or acyl sulfonamide groups to modulate hydrogen-bonding capacity while retaining isosteric volume .
- Substituent Screening : Use parallel synthesis to test 3-position variants (e.g., methyl, cyano, or aryl groups) and assess selectivity via kinase panel profiling .
- Prodrug Strategies : Esterify the carboxylic acid to enhance blood-brain barrier penetration, with in vivo hydrolysis studies validating activation .
Critical Analysis of Contradictory Evidence
- Synthetic Yields : Photochemical methods () report lower yields (50–60%) vs. radical routes (65–75%, ). This discrepancy may arise from purification challenges in photochemical workflows.
- Acidity Trends : While attributes pKa changes to substituent dipole effects, notes steric hindrance from bulky groups (e.g., trifluoroethyl) may also perturb solvation, requiring combined experimental-computational validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
